molecular formula C7H7N3 B1650877 5-(Methylamino)nicotinonitrile CAS No. 1211585-12-4

5-(Methylamino)nicotinonitrile

Cat. No.: B1650877
CAS No.: 1211585-12-4
M. Wt: 133.15
InChI Key: CLSRDQRRVTZKKV-UHFFFAOYSA-N
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Description

5-(Methylamino)nicotinonitrile is a substituted pyridine derivative characterized by a nitrile group at the 3-position, a methylamino group (-NHCH₃) at the 5-position, and a hydrogen atom at the 2-position of the pyridine ring. This compound belongs to the nicotinonitrile family, a class of heterocyclic compounds widely studied for their diverse biological activities, including kinase inhibition and antimicrobial properties .

Properties

IUPAC Name

5-(methylamino)pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3/c1-9-7-2-6(3-8)4-10-5-7/h2,4-5,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLSRDQRRVTZKKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CN=CC(=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001282647
Record name 5-(Methylamino)-3-pyridinecarbonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211585-12-4
Record name 5-(Methylamino)-3-pyridinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1211585-12-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(Methylamino)-3-pyridinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001282647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(methylamino)pyridine-3-carbonitrile
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Methylamino)nicotinonitrile can be achieved through various methods. One common approach involves the reaction of 3-acetyl-2H-chromen-2-one with malononitrile in ethanol using l-proline as a base . Another method involves the reaction of 4,6-diamino-2-thioxo-nicotinonitrile with different halo compounds such as ethyl chloroacetate, chloroacetic acid, and chloroacetonitrile in the presence of triethylamine as a catalyst .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Microwave-assisted solvent-free methods have been developed to facilitate the efficient synthesis of nicotinonitrile derivatives .

Chemical Reactions Analysis

Types of Reactions

5-(Methylamino)nicotinonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions include various substituted nicotinonitrile derivatives, which can have different functional groups attached to the core structure .

Scientific Research Applications

5-(Methylamino)nicotinonitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-(Methylamino)nicotinonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Effects on Reactivity and Bioactivity

  • Electron-Withdrawing Groups (e.g., CN, CF₃): The nitrile group at the 3-position increases electrophilicity, facilitating nucleophilic substitution reactions. Trifluoromethyl groups (CF₃) further enhance metabolic stability and lipophilicity .
  • Amino Groups (NH₂, NHCH₃): Methylamino substituents improve solubility compared to unsubstituted amines. For example, this compound exhibits better aqueous solubility than 2-Amino-6-methylnicotinonitrile, which has a primary amine .

Biological Activity

5-(Methylamino)nicotinonitrile is an organic compound belonging to the class of nicotinonitriles, characterized by its unique structural features that include a methylamino group and a nitrile group attached to a pyridine ring. This compound has garnered attention for its potential biological activities, particularly in relation to neurotransmission and pharmacology.

The molecular formula of this compound is C7_{7}H8_{8}N2_{2}, with a molecular weight of approximately 136.16 g/mol. The compound can undergo various chemical transformations typical for compounds containing nitrile and amine functional groups, making it versatile for synthetic applications.

Synthesis Methods:

  • Method 1: Reaction of methylamine with nicotinonitrile derivatives.
  • Method 2: Nitration followed by reduction processes on pyridine derivatives.

These methods emphasize the accessibility of this compound for further research and application development.

Interaction with Biological Targets

Preliminary studies suggest that this compound may interact with nicotinic receptors, which are critical in neurotransmission. Understanding these interactions is essential for evaluating the compound's pharmacological profile and potential therapeutic uses.

Binding Affinity:

  • The compound exhibits potential binding affinity towards nicotinic acetylcholine receptors (nAChRs), which are implicated in various neurological functions.

Case Studies and Research Findings

  • Neurotransmission Studies:
    • Research indicates that compounds similar to this compound can modulate neurotransmitter release, impacting cognitive functions and potentially offering therapeutic benefits in neurodegenerative diseases.
  • Toxicity Assessment:
    • An MTT assay conducted on RAW macrophage cells revealed that this compound exhibits low toxicity at therapeutic concentrations, suggesting a favorable safety profile for further development .
  • Comparative Analysis:
    • A comparative study with structurally similar compounds showed that this compound has distinct biological activities, which can be attributed to its specific functional group arrangement.

Data Table: Structural Similarities and Biological Activities

Compound NameMolecular FormulaSimilarity IndexNotable Biological Activity
2-(Methylamino)nicotinonitrileC7_{7}H8_{8}N2_{2}0.85Modulates nAChR activity
5-Bromo-2-(methylamino)nicotinonitrileC7_{7}H7_{7}BrN2_{2}0.83Antimicrobial properties
6-Amino-2-chloronicotinonitrileC7_{7}H7_{7}ClN2_{2}0.75Inhibits tumor growth

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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